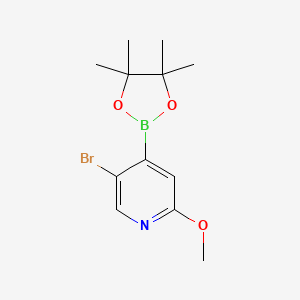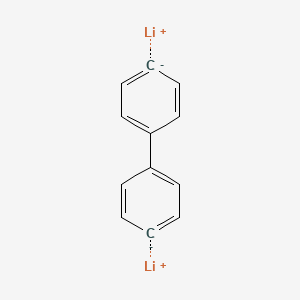![molecular formula C16H14N4O3S2 B13130043 3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)
3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid: is a complex organic compound that features a benzoic acid core linked to a bithiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the bithiazole core, which is then functionalized with an acetamido group. The final step involves coupling this intermediate with a benzoic acid derivative under specific reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the bithiazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with specific electronic properties.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its unique structural features.
Industry: In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiazole moiety can engage in π-π stacking interactions, while the acetamido group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparación Con Compuestos Similares
- 4-Aminomethylbenzoic acid
- 3-Amino-4-methylbenzoic acid
- 2-Amino-3-methylbenzoic acid
- 2-Amino-4-methylbenzoic acid
- 2-Amino-5-methylbenzoic acid
Comparison: Compared to these similar compounds, 3-((2’-Acetamido-4’-methyl-[4,5’-bithiazol]-2-yl)amino)benzoic acid is unique due to the presence of the bithiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propiedades
Fórmula molecular |
C16H14N4O3S2 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3-[[4-(2-acetamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H14N4O3S2/c1-8-13(25-16(17-8)18-9(2)21)12-7-24-15(20-12)19-11-5-3-4-10(6-11)14(22)23/h3-7H,1-2H3,(H,19,20)(H,22,23)(H,17,18,21) |
Clave InChI |
AYSRHUJFCKXTHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)

![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)




